Mansonone H
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Overview
Description
Mansonone H is a natural product found in Helicteres angustifolia, Hibiscus taiwanensis, and other organisms with data available.
Scientific Research Applications
1. Chemical Structure and Properties
Mansonone H, a compound known for its unique chemical structure, has been a subject of interest in crystallography. A study by Guo et al. (2003) detailed its crystallization and molecular conformation, providing foundational knowledge for further exploration of its applications.
2. Source and Isolation
Research has identified natural sources of this compound. Chen et al. (1990) isolated several sesquiterpenoid quinones, including this compound, from the root bark of Helicteres angustifolia, suggesting its botanical origins and potential for extraction from natural resources (Chen, Chen, & Hong, 1990).
3. Synthesis and Derivatives
The synthesis and creation of derivatives of this compound have been a significant area of research. Xie et al. (2017) developed novel derivatives through a Ru(II)-catalyzed C–H functionalization process, revealing potential for diverse applications, especially in pharmaceuticals (Xie et al., 2017). Suh et al. (2000) achieved the synthesis of Mansonone F, a closely related compound, demonstrating the feasibility of laboratory synthesis of such compounds (Suh et al., 2000).
4. Anticancer Potential
This compound has shown promise in anticancer research. Mahalapbutr et al. (2019) explored the enhancement of the solubility and anticancer activity of Mansonone G, a related compound, through β-cyclodextrin-based host-guest complexation. Their findings suggest similar potential for this compound in oncological applications (Mahalapbutr et al., 2019).
5. Pharmaceutical Applications
The interaction of this compound with β-cyclodextrins has been studied to understand its potential in pharmaceutical formulations. Mahalapbutr et al. (2018) investigated the structural dynamics and stability of inclusion complexes of this compound, providing insights crucial for its pharmaceutical applications (Mahalapbutr et al., 2018).
Properties
CAS No. |
13383-59-0 |
---|---|
Molecular Formula |
C15H14O4 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
6-hydroxy-4,8,12-trimethyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13)-tetraene-10,11-dione |
InChI |
InChI=1S/C15H14O4/c1-6-4-9(16)10-7(2)5-19-15-8(3)13(17)14(18)11(6)12(10)15/h4,7,16H,5H2,1-3H3 |
InChI Key |
VMUMUNGCHYCMDR-UHFFFAOYSA-N |
SMILES |
CC1COC2=C(C(=O)C(=O)C3=C2C1=C(C=C3C)O)C |
Canonical SMILES |
CC1COC2=C(C(=O)C(=O)C3=C2C1=C(C=C3C)O)C |
Synonyms |
mansonone H mansonone-H |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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